Cas no 1286698-29-0 (4-methyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-N-(thiophen-2-yl)methyl-1,2,3-thiadiazole-5-carboxamide)

4-methyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-N-(thiophen-2-yl)methyl-1,2,3-thiadiazole-5-carboxamide structure
1286698-29-0 structure
Product Name:4-methyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-N-(thiophen-2-yl)methyl-1,2,3-thiadiazole-5-carboxamide
CAS No:1286698-29-0
MF:C15H16N4OS2
MW:332.443739891052
CID:5962412
PubChem ID:49754161
Update Time:2025-07-15

4-methyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-N-(thiophen-2-yl)methyl-1,2,3-thiadiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-N-(thiophen-2-yl)methyl-1,2,3-thiadiazole-5-carboxamide
    • VU0531729-1
    • SR-01000926797
    • 4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide
    • AKOS024531704
    • SR-01000926797-1
    • F6089-7543
    • 4-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)thiadiazole-5-carboxamide
    • 1286698-29-0
    • 4-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
    • Inchi: 1S/C15H16N4OS2/c1-11-14(22-17-16-11)15(20)19(10-13-6-4-8-21-13)9-12-5-3-7-18(12)2/h3-8H,9-10H2,1-2H3
    • InChI Key: AQBTWNYSSMAEQF-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CN(C(C1=C(C)N=NS1)=O)CC1=CC=CN1C

Computed Properties

  • Exact Mass: 332.077
  • Monoisotopic Mass: 332.077
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108A^2
  • XLogP3: 2.1

4-methyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-N-(thiophen-2-yl)methyl-1,2,3-thiadiazole-5-carboxamide Pricemore >>

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Additional information on 4-methyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-N-(thiophen-2-yl)methyl-1,2,3-thiadiazole-5-carboxamide

Professional Introduction to Compound with CAS No 1286698-29-0 and Product Name: 4-methyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-N-(thiophen-2-yl)methyl-1,2,3-thiadiazole-5-carboxamide

The compound with the CAS number 1286698-29-0 and the product name 4-methyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-N-(thiophen-2-yl)methyl-1,2,3-thiadiazole-5-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure combines several key pharmacophoric elements that have garnered considerable attention in recent years for their potential in drug discovery and development. The compound belongs to the class of thiadiazole derivatives, which are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

In the realm of medicinal chemistry, the strategic incorporation of heterocyclic rings such as pyrrole and thiophene into a thiadiazole core has been extensively explored due to their ability to modulate enzyme activity and interact with biological targets. The presence of a methyl group at the 4-position of the thiadiazole ring enhances its stability and influences its electronic properties, making it a versatile scaffold for further functionalization. Additionally, the N-(1-methyl-1H-pyrrol-2-yl) and N-(thiophen-2-yl) substituents introduce additional layers of complexity, which can fine-tune the compound's pharmacokinetic profile and binding affinity to biological receptors.

Recent studies have highlighted the importance of thiadiazole derivatives in addressing emerging therapeutic challenges. For instance, research published in leading journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry Letters* has demonstrated that modifications to the thiadiazole core can significantly alter its biological activity. Specifically, compounds with substituents at the 2-and 5 positions have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The compound under discussion incorporates these principles by featuring a thiadiazole-5-carboxamide moiety, which is known to enhance solubility and bioavailability—critical factors for drug efficacy.

The pyrrole ring in the N-(1-methyl-1H-pyrrol-2-yl) moiety is another key feature that contributes to the compound's potential therapeutic value. Pyrrole derivatives are well-known for their role in various biological processes, including neurotransmitter synthesis and immune response modulation. By integrating this motif into the molecular framework, researchers aim to exploit its ability to interact with specific binding sites on target proteins. This approach aligns with current trends in drug design, where multi-target interactions are being prioritized to achieve synergistic effects.

Moreover, the thiophenyl group at the other nitrogen position adds another dimension to the compound's pharmacological profile. Thiophenes have been extensively studied for their antimicrobial and anti-inflammatory properties, often attributed to their ability to disrupt bacterial cell membranes and inhibit inflammatory pathways. The combination of a pyrrole ring and a thiophene moiety in this compound suggests that it may exhibit enhanced bioactivity compared to individual derivatives. This dual functionality makes it an attractive candidate for further investigation in therapeutic applications.

In terms of synthetic chemistry, the preparation of 4-methyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-N-(thiophen-2-yl)methyl-1,2,3-thiadiazole-5-carboxamide involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the thiadiazole core, followed by nucleophilic substitution reactions to introduce the pyrrole and thiophene substituents. The final step involves carboxamide formation, which is typically achieved through amide coupling reactions using reagents such as carbodiimides or activated esters.

The significance of this compound is further underscored by its potential applications in addressing complex diseases. For example, recent preclinical studies have indicated that thiadiazole derivatives can modulate pathways associated with neurodegenerative disorders such as Alzheimer's disease. The structural features of this compound make it a promising candidate for further exploration in this area. Additionally, its ability to interact with multiple biological targets suggests that it may have therapeutic benefits beyond traditional single-target drugs.

As research continues to evolve, compounds like 4-methyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-N-(thiophen-2-yl)methyl-1,2,3-thiadiazole-5-carboxamide will play an increasingly important role in drug discovery pipelines. The integration of advanced computational techniques such as molecular docking and virtual screening will likely accelerate the identification of new lead compounds with similar structures but improved pharmacological profiles. These tools allow researchers to predict binding affinities and metabolic stabilities with high accuracy, thereby streamlining the drug development process.

In conclusion,4-methyl-N-(1-methyl-1H-pyrrol - 2 - yl)methyl - N - (thiophen - 2 - yl)methyl - 1 , 2 , 3 - thiadiazole - 5 - carboxamide represents a significant advancement in medicinal chemistry due to its complex molecular architecture and potential therapeutic applications. The combination of heterocyclic rings such as pyrrole and thiophene with a thiadiazole core offers a versatile platform for drug design aimed at addressing various diseases. As research progresses,this compound will continue to be a subject of interest for academic researchers and pharmaceutical companies seeking novel therapeutic agents.

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